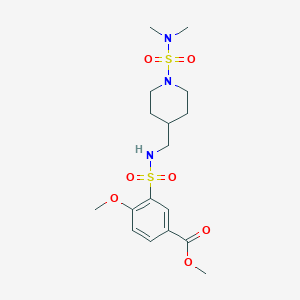

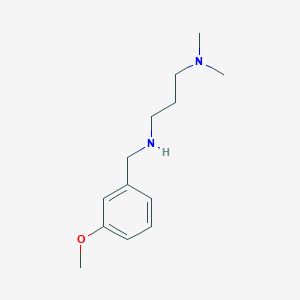

![molecular formula C16H10ClN3OS3 B2577332 3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-25-6](/img/structure/B2577332.png)

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode .Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the chemical reactions of the compound .Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is part of a class of compounds that have been explored for their unique chemical properties and synthetic applications. For instance, compounds with structural similarities have been synthesized through green chemistry approaches, utilizing water as an optimal reaction medium, which aligns with the principles of green chemistry due to nearly quantitative yields and environmentally friendly processes (Horishny & Matiychuk, 2020). Additionally, the synthesis of pro-apoptotic indapamide derivatives, which share a structural motif with the compound , has demonstrated significant potential in anticancer research, particularly through the inhibition of melanoma cell lines (Yılmaz et al., 2015).

Pharmacological and Biological Applications

The structural framework of this compound is conducive to pharmacological modification and investigation. Derivatives of this compound have been evaluated for their antimicrobial activities, demonstrating the biological potential of these fused heterocycles, which could serve as a therapeutic lead for generating new drug candidates (Kale & Mene, 2013). In addition, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings synthesized from benzene ring–substituted compounds suggest potential applications in developing new pharmacological agents (Aleqsanyan & Hambardzumyan, 2021).

Material Science and Supramolecular Chemistry

Compounds structurally related to this compound have been explored in the context of material science, particularly in the development of supramolecular gelators. The synthesis and characterization of N-(thiazol-2-yl)benzamide derivatives, for instance, have revealed insights into the role of methyl functionality and non-covalent interactions in gelation behavior, which is crucial for the design of new materials with specific properties (Yadav & Ballabh, 2020).

Mecanismo De Acción

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Propiedades

IUPAC Name |

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDSNQIFTVVUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

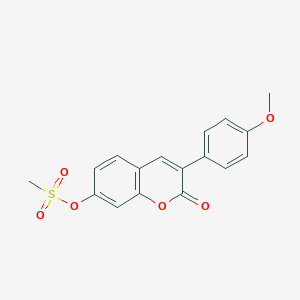

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577249.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)

![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)

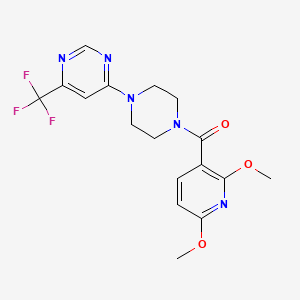

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)